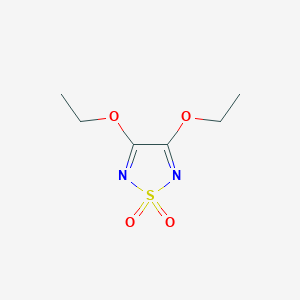

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMXSPCYRSRMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NS(=O)(=O)N=C1OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459067 | |

| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55904-84-2 | |

| Record name | 1,2,5-Thiadiazole, 3,4-diethoxy-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55904-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The 1,2,5-Thiadiazole 1,1-Dioxide Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

The 1,2,5-thiadiazole ring system and its oxidized derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] The 1,1-dioxide variant, in particular, exhibits a unique combination of high thermal stability, potent electron-withdrawing properties, and the ability to engage in specific biological interactions.[2] These characteristics make it an attractive building block for developing novel therapeutic agents. Thiadiazole-based compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of a key derivative, This compound . This molecule serves as a valuable intermediate, where the ethoxy groups can be further functionalized or act as key pharmacophoric elements. We will proceed from commercially available starting materials through a robust, multi-step synthesis, elucidating the causality behind each procedural choice and providing detailed, actionable protocols for the research scientist.

Retrosynthetic Analysis & Strategic Approach

The synthesis of the target molecule is logically approached through a three-step sequence starting from the synthesis of a halogenated precursor, which is then oxidized and finally subjected to nucleophilic substitution. This strategy is predicated on the known reactivity of the thiadiazole ring system.

Our retrosynthetic pathway is as follows:

-

The target This compound (3) is derived via a nucleophilic aromatic substitution reaction on an activated precursor. The logical precursor is the highly electrophilic 3,4-dichloro-1,2,5-thiadiazole-1,1-dioxide (2) .

-

The sulfonyl group in precursor (2) is installed by the oxidation of the sulfur atom in 3,4-dichloro-1,2,5-thiadiazole (1) . This is a standard transformation for sulfur-containing heterocycles.[5]

-

The initial heterocyclic core, 3,4-dichloro-1,2,5-thiadiazole (1) , can be constructed from simple, commercially available starting materials, namely cyanogen and a sulfur chloride source.[6]

This strategic approach ensures a reliable and scalable synthesis by breaking down the process into distinct, high-yielding transformations.

Caption: Retrosynthetic analysis for this compound.

Part 1: Synthesis of the Key Precursor, 3,4-Dichloro-1,2,5-thiadiazole-1,1-dioxide (2)

This phase involves the initial heterocycle formation followed by oxidation to activate the ring for the final substitution step.

Step 1A: Synthesis of 3,4-Dichloro-1,2,5-thiadiazole (1)

The foundational step is the catalyzed reaction of cyanogen with sulfur dichloride to form the thiadiazole ring. This method provides an economical and high-yield route to the core structure.[6]

Experimental Protocol:

-

Inert Atmosphere: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a gas inlet adapter, a thermometer, and a dry-ice condenser. Purge the entire apparatus with dry nitrogen or argon.

-

Reagent Preparation: In the flask, dissolve sulfur dichloride (SCl₂, 0.1 mol) and tetraethylammonium chloride (0.5 g) in 100 mL of anhydrous dimethylformamide (DMF).

-

Reaction: Cool the solution to 0°C using an ice bath. Carefully introduce cyanogen gas ((CN)₂, 0.1 mol) via the gas inlet. The reaction is exothermic; maintain the temperature between 10-20°C by adjusting the rate of gas addition and the cooling bath.

-

Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 500 mL of ice-cold water. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 3,4-dichloro-1,2,5-thiadiazole as a colorless liquid.[6]

| Parameter | Value | Source |

| Reactants | Cyanogen, Sulfur Dichloride | [6] |

| Solvent | Anhydrous Dimethylformamide (DMF) | [6] |

| Catalyst | Tetraethylammonium chloride (Chloride ion source) | [6] |

| Temperature | 10-50°C (10-20°C preferred) | [6] |

| Typical Yield | ~88% | [6] |

Step 1B: Oxidation to 3,4-Dichloro-1,2,5-thiadiazole-1,1-dioxide (2)

The sulfur atom of the thiadiazole ring is oxidized to a sulfone using a peroxy acid. meta-Chloroperoxybenzoic acid (m-CPBA) is the reagent of choice due to its effectiveness and relatively easy handling.[5][7] Using a slight excess of two equivalents ensures the complete oxidation to the 1,1-dioxide state.[8][9]

Experimental Protocol:

-

Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 3,4-dichloro-1,2,5-thiadiazole (1) (0.05 mol) in 100 mL of dichloromethane (DCM).

-

Oxidation: Cool the solution to 0°C in an ice bath. Add m-CPBA (70-77% purity, ~2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The byproduct, m-chlorobenzoic acid, will precipitate as a white solid.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Filter the reaction mixture to remove the precipitated acid. Wash the filtrate with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove residual acid, followed by a wash with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 3,4-dichloro-1,2,5-thiadiazole-1,1-dioxide, which can be further purified by recrystallization (e.g., from an ethanol/hexane mixture).

| Parameter | Value | Source |

| Reactant | 3,4-Dichloro-1,2,5-thiadiazole (1) | - |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA), >2 eq. | [2][5][7] |

| Solvent | Dichloromethane (DCM) | [9] |

| Temperature | 0°C to Room Temperature | [9] |

| Typical Yield | High | - |

Part 2: Synthesis of this compound (3)

This final stage involves a double nucleophilic substitution, where the chloro groups of the activated precursor are displaced by ethoxide ions. The strong electron-withdrawing nature of the sulfonyl group significantly facilitates this SNAr-type reaction.

Caption: Key steps in the nucleophilic aromatic substitution (SNAr) mechanism.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a dry 250 mL three-necked flask under a nitrogen atmosphere, add 100 mL of absolute (anhydrous) ethanol. Carefully add small, freshly cut pieces of sodium metal (Na, 2.2 equivalents) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a gentle reflux. Continue until all the sodium has dissolved.[1][10]

-

Reaction: Cool the freshly prepared sodium ethoxide solution to room temperature. In a separate flask, dissolve the 3,4-dichloro-1,2,5-thiadiazole-1,1-dioxide (2) (1 equivalent) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the sodium ethoxide solution via an addition funnel.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with aqueous HCl (1M) until it is slightly acidic (pH ~6).

-

Purification: Remove most of the ethanol under reduced pressure. Add water (100 mL) to the residue, which may cause the product to precipitate. If it remains dissolved, extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting solid can be purified by recrystallization to afford pure this compound.

| Parameter | Value | Source |

| Reactant | 3,4-Dichloro-1,2,5-thiadiazole-1,1-dioxide (2) | - |

| Nucleophile | Sodium Ethoxide (prepared in situ) | [1][10][11] |

| Solvent | Absolute Ethanol | [10] |

| Temperature | Reflux (~78°C) | - |

| Typical Yield | Good to High | - |

Structural Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques. Key spectroscopic signatures for the 1,2,5-thiadiazole 1,1-dioxide core are provided below.

| Technique | Expected Signature for 1,2,5-Thiadiazole 1,1-Dioxide Core | Source |

| ¹³C NMR | Carbon signals for the heterocyclic ring typically appear in the 150–170 ppm range. | [2] |

| IR Spectroscopy | Two characteristic strong stretching bands for the S=O bonds of the sulfone group at ~1350–1280 cm⁻¹ and ~1170–1100 cm⁻¹. C=N stretching vibrations appear in the 1600–1550 cm⁻¹ range. | [2] |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₆H₁₀N₂O₄S (206.22 g/mol ). | - |

Safety and Handling

-

Cyanogen: Extremely toxic and flammable gas. All manipulations must be performed in a certified chemical fume hood by trained personnel.

-

Sulfur Dichloride: Toxic, corrosive, and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a fume hood.

-

Sodium Metal: Highly reactive and flammable, especially with water and alcohols. Handle under an inert atmosphere or mineral oil. Ensure no water is present when preparing sodium ethoxide.[1]

-

m-CPBA: A strong oxidizing agent that can be shock-sensitive when pure. Commercial grades are safer but should still be handled with care, avoiding contact with flammable materials.[7][12]

-

Sodium Ethoxide: A strong, corrosive base. Avoid contact with skin and eyes.[13]

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway to This compound . By leveraging a logical progression from heterocycle formation, to oxidative activation, and finally to nucleophilic substitution, researchers can access this valuable intermediate with high purity and yield. The principles and protocols described herein are grounded in established chemical reactivity, offering a solid foundation for the synthesis of this and other structurally related compounds for application in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 6. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 10. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. m.youtube.com [m.youtube.com]

- 13. The Preparation of Sodium Ethoxide_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Structure Elucidation of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the complete structure elucidation of 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, demonstrating how a synergistic application of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy culminates in the unambiguous confirmation of the molecular structure. Each analytical step is treated as a self-validating component of an integrated workflow, grounded in established principles of organic chemistry and spectroscopy.

Introduction: The Enigmatic 1,2,5-Thiadiazole-1,1-dioxide Core

The 1,2,5-thiadiazole ring system, particularly when oxidized to the 1,1-dioxide, represents a class of heterocyclic compounds of significant interest in medicinal and materials chemistry.[1] The strong electron-withdrawing nature of the sulfonyl group (-SO₂) dramatically influences the electronic properties of the heterocyclic ring, making these compounds valuable scaffolds in the design of novel bioactive agents and functional materials.[1]

This compound (Figure 1) is a representative member of this class. Its structure, featuring a symmetrical substitution pattern on the thiadiazole dioxide core, presents a fascinating case for analytical characterization. The elucidation of such a structure is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and understanding the structure-activity relationship (SAR) for any potential application, including its noted potential in anti-ulcer drug development.[2]

This guide will systematically deconstruct the process of confirming the molecular structure of this compound, starting from the foundational data of molecular weight and formula, and progressively building a complete structural picture using a suite of spectroscopic techniques.

Figure 1. Proposed Structure of this compound.

Figure 1. Proposed Structure of this compound.

Foundational Analysis: Establishing the Molecular Formula

Before delving into the intricacies of spectroscopic analysis, the fundamental step is to determine the compound's molecular formula and exact mass. This is the bedrock upon which all subsequent structural deductions are built.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is selected over standard-resolution mass spectrometry for its ability to provide the exact mass of the molecular ion with high precision (typically to within 5 ppm). This precision is crucial for calculating a unique and unambiguous elemental composition.

Protocol:

-

Sample Preparation: Dissolve a microgram-level quantity of the purified compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

-

Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Processing: Use the instrument's software to calculate the possible elemental formulas that match the measured exact mass of the molecular ion, constraining the search to plausible combinations of C, H, N, O, and S.

Data Interpretation: For this compound, the expected molecular formula is C₆H₁₀N₂O₄S.[2] The theoretical exact mass for the neutral molecule is 206.0361 g/mol . HRMS analysis would be expected to yield a measured mass for the [M+H]⁺ ion at approximately m/z 207.0439. The confirmation of this exact mass provides a high degree of confidence in the proposed elemental composition, which is the first pillar of structure elucidation.

Unraveling the Molecular Framework: A Multi-Spectroscopic Approach

With the molecular formula established, the next phase is to determine the connectivity of the atoms. This is achieved by systematically interpreting data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The logical flow of this process is depicted in the workflow diagram below.

Caption: Workflow for Spectroscopic Structure Elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons

Causality of Choice: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For our target compound, it is the definitive tool for identifying and characterizing the ethoxy substituents.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

Expected Data and Interpretation: Due to the symmetrical nature of the molecule, the two ethoxy groups are chemically equivalent. Therefore, we expect to see two signals in the ¹H NMR spectrum:

| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 4.4 - 4.7 | Quartet (q) | 4H | Methylene protons (-O-CH₂ -CH₃) |

| 2 | ~ 1.4 - 1.6 | Triplet (t) | 6H | Methyl protons (-O-CH₂-CH₃ ) |

-

Rationale for Assignments: The methylene protons (-CH₂-) are directly attached to an electronegative oxygen atom, which deshields them, causing them to appear at a higher chemical shift (downfield). The methyl protons (-CH₃) are further from the oxygen and thus appear at a lower chemical shift (upfield). The quartet splitting of the methylene signal is due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4). The triplet splitting of the methyl signal is due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). The 4H:6H integration ratio (simplified to 2H:3H) is definitive for an ethoxy group. The presence of only these two signals confirms the presence of two symmetrical ethoxy groups. Notably, the 1,2,5-thiadiazole-1,1-dioxide ring itself contains no hydrogen atoms, so no other signals are expected from the core structure.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Visualizing the Carbon Skeleton

Causality of Choice: ¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, proximity to electronegative atoms). This technique is essential to confirm the carbon backbone of the molecule, including the carbons of the heterocyclic ring.

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, where all signals appear as singlets, simplifying the spectrum.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum and identify the number of distinct carbon signals and their chemical shifts.

Expected Data and Interpretation: Given the molecule's symmetry, we expect to see three distinct carbon signals corresponding to the three unique carbon environments: the methyl carbon, the methylene carbon, and the heterocyclic ring carbon.

| Signal | Expected Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 150 - 170 | Ring carbons (C 3 and C 4) |

| 2 | ~ 60 - 70 | Methylene carbons (-O-CH₂ -CH₃) |

| 3 | ~ 14 - 16 | Methyl carbons (-O-CH₂-CH₃ ) |

-

Rationale for Assignments: The carbons of the 1,2,5-thiadiazole-1,1-dioxide ring are highly deshielded due to their involvement in a π-system and their attachment to electronegative nitrogen and oxygen (via the sulfonyl group). Their chemical shifts are characteristically found in the 150-170 ppm range.[1][3] The methylene carbon, being attached to an oxygen atom, appears in the typical 60-70 ppm range. The aliphatic methyl carbon appears furthest upfield, as expected. The observation of only these three signals provides strong evidence for the proposed symmetrical structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Causality of Choice: FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups and bond types within a molecule. For this compound, it is the ideal method to confirm the presence of the critical C=N and S=O double bonds of the thiadiazole dioxide ring.

Protocol:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to specific molecular vibrations.

Expected Data and Interpretation: The IR spectrum will provide a "fingerprint" for the molecule, but several key absorptions are diagnostic for the proposed structure.

| Wavenumber Range (cm⁻¹) | Vibration Type | Significance |

| 1550 - 1600 | C=N Stretch | Confirms the presence of the carbon-nitrogen double bonds within the heterocyclic ring.[2] |

| 1280 - 1350 | Asymmetric SO₂ Stretch | Diagnostic for the sulfonyl group (S=O).[2] |

| 1100 - 1170 | Symmetric SO₂ Stretch | Also diagnostic for the sulfonyl group. The presence of both strong symmetric and asymmetric stretches is definitive proof of the -SO₂- moiety.[2] |

| 2850 - 3000 | C-H Stretch (sp³) | Confirms the presence of the aliphatic ethoxy groups. |

| ~1100 | C-O Stretch | Confirms the ether linkage of the ethoxy groups. |

-

Rationale for Assignments: The combination of these specific, strong absorptions provides an irrefutable spectroscopic signature. The two intense bands for the SO₂ stretches and the band for the C=N stretch are particularly characteristic of the 1,2,5-thiadiazole-1,1-dioxide core.

Final Validation and Fragmentation Analysis

While NMR and IR provide the core connectivity, mass spectrometry offers final confirmation of the molecular weight and can provide additional structural information through analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Causality of Choice: While HRMS with soft ionization is used for formula determination, EI is a higher-energy ionization technique that induces predictable fragmentation of the molecule. Analyzing these fragments allows chemists to piece together the molecular structure, much like solving a puzzle.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z).

Expected Data and Interpretation: The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 206, confirming the molecular weight. More importantly, it will display a series of fragment ions resulting from the cleavage of the parent molecule.

Caption: Plausible EI-MS Fragmentation Pathways.

-

Rationale for Fragmentation:

-

Loss of an Ethyl Radical (m/z 177): Cleavage of the C-O bond can result in the loss of an ethyl radical (•C₂H₅, 29 Da), a common fragmentation for ethyl ethers.

-

Loss of an Ethoxy Radical (m/z 161): Cleavage of the C-O bond can also lead to the loss of an ethoxy radical (•OC₂H₅, 45 Da).

-

Loss of Sulfur Dioxide (m/z 142): The sulfonyl group can be eliminated as a neutral SO₂ molecule (64 Da), a characteristic fragmentation pathway for sulfones.

-

The observation of these key fragments provides corroborating evidence for the presence of both the ethoxy groups and the sulfonyl functionality, perfectly aligning with the structure deduced from NMR and IR data.

Conclusion: A Unified Structural Hypothesis

The structure elucidation of this compound is a prime example of the power of a multi-faceted analytical approach. Each technique provides a unique and essential piece of the puzzle:

-

HRMS establishes the elemental formula: C₆H₁₀N₂O₄S .

-

¹H NMR identifies and confirms the two symmetric ethoxy groups and their connectivity.

-

¹³C NMR verifies the three unique carbon environments, including the characteristic downfield signal of the heterocyclic ring carbons.

-

FT-IR confirms the presence of the critical C=N and S=O functional groups.

-

EI-MS validates the molecular weight and shows fragmentation patterns consistent with the proposed structure.

References

physical and chemical properties of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

An In-Depth Technical Guide to 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of growing interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. This guide is designed to equip researchers with the foundational knowledge required to effectively utilize this molecule in novel research and development applications, from drug design to the creation of advanced materials.

Introduction: The 1,2,5-Thiadiazole-1,1-Dioxide Scaffold

The 1,2,5-thiadiazole ring system is a significant pharmacophore in medicinal chemistry.[1] Oxidation of the sulfur atom to the 1,1-dioxide (a sulfonyl group) dramatically alters the electronic properties of the heterocycle. This modification enhances the ring's electron-withdrawing nature, making the carbon atoms highly susceptible to nucleophilic attack.[2] This reactivity profile, combined with the scaffold's stability, provides a versatile platform for chemical modification and the development of new functional molecules.[2][3] this compound serves as a key representative of this class, offering unique properties conferred by its ethoxy substituents.[4]

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its structure and standard identifiers. This compound is a five-membered heterocyclic compound featuring a central 1,2,5-thiadiazole ring, oxidized at the sulfur atom, and substituted with ethoxy groups at the 3 and 4 positions.[4]

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide | [5] |

| CAS Number | 55904-84-2 | [5][][7] |

| Molecular Formula | C₆H₁₀N₂O₄S | [4][5] |

| Molecular Weight | 206.22 g/mol | [4][5] |

| Canonical SMILES | CCOC1=NS(=O)(=O)N=C1OCC | [5] |

| InChIKey | WZMXSPCYRSRMJT-UHFFFAOYSA-N |[5] |

Physicochemical Properties

The physical properties of the compound are critical for its handling, formulation, and application. These properties are dictated by the interplay of its polar sulfonyl group and nonpolar ethoxy side chains.[4]

Table 2: Core Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| Melting Point | 178 - 180 °C | [4] |

| Boiling Point | ~267 °C | [4] |

| Density | 1.45 g/cm³ | [4] |

| Flash Point | 115.5 - 116 °C | [4] |

| Refractive Index | 1.562 | [4] |

| XLogP3 | 0.8 |[5] |

Solubility Profile: While comprehensive quantitative data is limited, the molecular structure provides insight into its expected solubility. The polar sulfonyl group and nitrogen atoms can participate in dipole-dipole interactions and hydrogen bonding with protic solvents. Conversely, the ethyl groups introduce lipophilic character. Therefore, the compound is expected to have moderate solubility in polar organic solvents like acetonitrile, DMF, and alcohols, and limited solubility in nonpolar solvents and water.[4]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The 1,2,5-thiadiazole-1,1-dioxide core provides a distinct spectral fingerprint.

Table 3: Key Spectroscopic Features

| Technique | Feature | Wavenumber / Chemical Shift | Comments | Reference(s) |

|---|---|---|---|---|

| IR | S=O Asymmetric Stretch | 1350 - 1280 cm⁻¹ | Very Strong; diagnostic for the sulfonyl group. | [4] |

| IR | S=O Symmetric Stretch | 1170 - 1100 cm⁻¹ | Very Strong; diagnostic for the sulfonyl group. | [4] |

| IR | C=N Stretch | 1600 - 1550 cm⁻¹ | Strong; characteristic of the heterocyclic ring. | [4] |

| ¹³C NMR | Ring Carbons (C3, C4) | 150 - 170 ppm | Downfield shift due to the electron-withdrawing SO₂ group. | [2] |

| UV-Vis | π → π* transition | ~240 - 315 nm | Dependent on solvent (e.g., ~315 nm in MeCN). |[2] |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process starting from the formation of the core thiadiazole ring, followed by functionalization and oxidation.[4] Advances in synthetic methodology, such as microwave-assisted techniques, have been shown to improve yields and reduce reaction times for related structures.[4]

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 55904-84-2 [smolecule.com]

- 5. This compound | C6H10N2O4S | CID 11217995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide (CAS: 55904-84-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document elucidates its chemical and physical properties, spectroscopic profile, and reactivity, with a particular focus on its role as a versatile synthetic intermediate. Furthermore, this guide explores the current understanding of its biological activities and potential therapeutic applications, offering insights for researchers engaged in drug discovery and development. Detailed, field-proven synthetic and analytical methodologies are presented to facilitate further investigation and application of this compound.

Introduction: Unveiling a Promising Heterocycle

This compound, identified by the CAS number 55904-84-2, is a unique five-membered heterocyclic compound.[1] Its structure is characterized by a 1,2,5-thiadiazole ring with the sulfur atom oxidized to a sulfonyl group and ethoxy substituents at the 3 and 4 positions.[1] This arrangement of atoms imparts a distinct electronic character and reactivity profile, making it a subject of interest for various scientific applications.[1] The core 1,2,5-thiadiazole-1,1-dioxide scaffold is a nonaromatic system that has demonstrated notable biological activities, including potential as an anti-ulcer agent and utility in the development of treatments for IgE-mediated disorders. This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its potential applications in cutting-edge research.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is paramount for its application in research and development.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and designing experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 55904-84-2 | [2] |

| Molecular Formula | C₆H₁₀N₂O₄S | [1][2] |

| Molecular Weight | 206.22 g/mol | [1][2] |

| Melting Point | 178-180 °C | [1] |

| Boiling Point | ~267 °C | [1] |

| IUPAC Name | 3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide | [2] |

| SMILES | CCOC1=NS(=O)(=O)N=C1OCC | [2] |

| InChI | InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following sections detail the expected spectral features based on the analysis of this compound and related 1,2,5-thiadiazole 1,1-dioxides.

The ¹H NMR spectrum of this compound is characterized by the signals from the two equivalent ethoxy groups. The absence of protons on the heterocyclic ring itself makes the spectrum relatively simple and diagnostic for the substituents.

-

Expected Chemical Shifts:

-

-CH₃ (Methyl protons): A triplet is expected around δ 1.2-1.5 ppm.

-

-O-CH₂- (Methylene protons): A quartet is expected around δ 4.2-4.5 ppm.

-

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the carbon signals of the heterocyclic ring typically appear in the range of 150–170 ppm.[3]

-

Expected Chemical Shifts:

-

-CH₃: ~δ 14-16 ppm

-

-O-CH₂-: ~δ 65-70 ppm

-

C3 & C4 (heterocycle): ~δ 155-165 ppm

-

The IR spectrum reveals the presence of key functional groups. The most characteristic vibrations for this compound are associated with the C=N bonds of the thiadiazole ring and the S=O bonds of the sulfonyl group.

-

Characteristic Absorption Bands:

-

C=N stretching: A strong absorption band is expected in the region of 1600-1550 cm⁻¹.[1]

-

S=O stretching (asymmetric and symmetric): Two strong bands are characteristic of the SO₂ group, typically found around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹.

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 206, corresponding to the molecular formula C₆H₁₀N₂O₄S.[1]

-

Key Fragmentation Pathways: Common fragmentation patterns for this class of compounds include the loss of ethoxy groups (M-45), ethyl radicals (M-29), and sulfur dioxide (M-64).[1]

Synthesis and Reactivity

The 1,2,5-thiadiazole-1,1-dioxide ring system is accessible through established synthetic routes, and its reactivity is a key aspect of its utility as a chemical building block.

General Synthetic Strategies

The synthesis of 1,2,5-thiadiazole 1,1-dioxides is primarily achieved through two main strategies:

-

Condensation of 1,2-Diketones with Sulfamide: This is a versatile method for constructing the heterocyclic ring.[3]

-

Oxidation of Pre-existing 1,2,5-Thiadiazoles or their 1-Oxides: This approach is useful when the corresponding thiadiazole is readily available.[4]

The synthesis of this compound would likely proceed via the condensation of diethyl oxalate with sulfamide.

Representative Synthetic Protocol

The following is a representative, self-validating protocol for the synthesis of this compound based on the condensation of diethyl oxalate with sulfamide. This protocol is designed to be robust and reproducible.

Reaction: Diethyl oxalate + Sulfamide → this compound

Materials:

-

Diethyl oxalate

-

Sulfamide

-

Phosphorus pentoxide (P₄O₁₀)

-

Anhydrous toluene

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sulfamide (1.0 eq) and phosphorus pentoxide (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a stirrable suspension. Then, add diethyl oxalate (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to a beaker of ice-water with vigorous stirring.

-

Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

-

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the data with the expected values.

Chemical Reactivity and Synthetic Utility

The 1,2,5-thiadiazole-1,1-dioxide ring is susceptible to nucleophilic attack.[3] The ethoxy groups at the 3 and 4 positions of the title compound can act as leaving groups, making it a valuable intermediate for the synthesis of other substituted 1,2,5-thiadiazole-1,1-dioxides.

Nucleophilic Substitution:

The C=N double bonds in the ring can be attacked by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the introduction of diverse functional groups, which is a key strategy in drug discovery for modulating the pharmacological properties of a lead compound.

Caption: Nucleophilic substitution at the 3 and 4 positions.

Biological Activity and Therapeutic Potential

The 1,2,5-thiadiazole-1,1-dioxide scaffold has garnered attention in the pharmaceutical industry due to its diverse biological activities. While research on this compound is ongoing, preliminary studies and the activities of related compounds suggest significant therapeutic potential.

Known Biological Activities

-

Antimicrobial Properties: The compound has demonstrated efficacy against various bacterial strains.[1]

-

Antioxidant Activity: Its ability to scavenge free radicals suggests potential applications in conditions associated with oxidative stress.[1]

-

Anti-inflammatory Effects: Preliminary studies indicate that it may modulate inflammatory pathways.[1]

Potential as an Anti-Ulcer Agent

The structural class of 1,2,5-thiadiazole-1-oxides and 1,1-dioxides has been investigated for anti-ulcer properties.[1] This suggests that this compound could be a valuable lead compound for the development of new treatments for peptic ulcers.

Role in IgE-Mediated Disorder Treatments

A patent has described the use of compounds with a similar structure in the treatment of disorders caused by IgE, such as allergies and type 1 hypersensitivity. This indicates a potential application for this compound in the development of novel anti-allergenic drugs.

Experimental Workflows and Methodologies

To facilitate further research, this section provides detailed workflows for the characterization and evaluation of this compound.

Workflow for Purity and Identity Confirmation

Caption: Workflow for purity and identity confirmation.

Protocol for In Vitro Antimicrobial Assay

This protocol outlines a standard method for assessing the antimicrobial activity of this compound.

Method: Broth Microdilution Method

Materials:

-

Pure this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound is a heterocyclic compound with a compelling profile for further investigation in medicinal chemistry and materials science. Its accessible synthesis, versatile reactivity, and emerging biological activities position it as a valuable building block for the development of novel therapeutic agents and functional materials. Future research should focus on a more in-depth exploration of its pharmacological properties, including mechanism of action studies and in vivo efficacy evaluations. The synthetic utility of this compound can be further exploited to generate libraries of derivatives for structure-activity relationship (SAR) studies, which will be instrumental in optimizing its therapeutic potential.

References

A Deep Dive into the Spectroscopic Characterization of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

Introduction: Unveiling the Molecular Architecture

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is a heterocyclic compound of growing interest within medicinal chemistry and materials science.[1] Its unique molecular framework, featuring a 1,2,5-thiadiazole 1,1-dioxide core flanked by two ethoxy groups, imparts distinct physicochemical properties that are crucial for its application.[1] With a molecular formula of C₆H₁₀N₂O₄S and a molecular weight of approximately 206.22 g/mol , a thorough understanding of its structure and electronic properties is paramount for its effective utilization.[2][3] This in-depth technical guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and verify the structure of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The structural elucidation of novel compounds is a cornerstone of chemical research and development. It is not merely about confirming a chemical formula but about understanding the precise arrangement of atoms and the electronic environment within the molecule. This knowledge is critical for predicting reactivity, understanding biological activity, and designing new materials with tailored properties. In the case of this compound, a multi-faceted spectroscopic approach is essential for a complete and unambiguous characterization. Each technique provides a unique piece of the structural puzzle, and when combined, they offer a high-fidelity molecular portrait.

This guide will delve into the core spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). For each method, we will not only present the expected data but also explain the underlying principles and the rationale behind the experimental choices, ensuring a self-validating and robust analytical workflow.

Core Spectroscopic Data Summary

For clarity and quick reference, the expected quantitative spectroscopic data for this compound are summarized below. These values are based on the analysis of structurally related compounds and established spectroscopic principles.

| Spectroscopic Technique | Feature | Expected Value/Range |

| Infrared (IR) | C=N Stretching | 1600-1550 cm⁻¹ |

| Asymmetric SO₂ Stretching | 1350-1280 cm⁻¹ | |

| Symmetric SO₂ Stretching | 1170-1100 cm⁻¹ | |

| C-O Stretching | ~1200-1000 cm⁻¹ | |

| ¹H NMR | Methylene (-CH₂-) | Quartet, ~4.0-4.5 ppm |

| Methyl (-CH₃) | Triplet, ~1.2-1.5 ppm | |

| ¹³C NMR | Thiadiazole Ring Carbons | 150-170 ppm |

| Methylene Carbon (-CH₂-) | ~60-70 ppm | |

| Methyl Carbon (-CH₃) | ~14-16 ppm | |

| UV-Vis | λmax (in Ethanol) | 240-280 nm |

| λmax (in Acetonitrile) | ~315 nm | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 206 |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects.

For this compound, the IR spectrum provides a characteristic fingerprint, confirming the presence of key structural motifs.[4] The most informative regions of the spectrum are those corresponding to the C=N double bonds of the thiadiazole ring and the S=O bonds of the sulfone group.

Key Vibrational Frequencies:

-

C=N Stretching Vibrations (1600-1550 cm⁻¹): The two carbon-nitrogen double bonds within the heterocyclic ring give rise to strong absorption bands in this region.[4] The exact position of these bands is influenced by the electronic effects of the substituents. The electron-withdrawing sulfone group tends to increase the bond order and shift the frequency to higher wavenumbers, while the electron-donating ethoxy groups have a counteracting effect.

-

S=O Stretching Bands (Asymmetric: 1350-1280 cm⁻¹ and Symmetric: 1170-1100 cm⁻¹): The sulfone group is characterized by two distinct, strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[4][5] The high intensity of these bands is a reliable indicator of the presence of the SO₂ moiety.

-

C-O Stretching Vibrations (approx. 1200-1000 cm⁻¹): The stretching vibrations of the carbon-oxygen single bonds in the two ethoxy groups will also be present in the spectrum.

Caption: Key IR vibrational modes for the title compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal. No further preparation is typically needed for a solid sample.

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Collection: Before analyzing the sample, collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

Sample Spectrum Acquisition: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. It provides information about the number, type, and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, NMR analysis is relatively straightforward but highly informative. Since the heterocyclic ring itself contains no hydrogen atoms, the ¹H NMR spectrum will exclusively show signals from the two ethoxy substituents.[4]

¹H NMR Spectroscopy:

The two ethoxy groups are chemically equivalent, leading to a simple yet characteristic pattern:

-

Methylene Protons (-OCH₂CH₃): These protons are adjacent to an oxygen atom, which is deshielding, causing their signal to appear downfield, typically in the range of 4.0-4.5 ppm. The signal will be a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).

-

Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and will therefore appear more upfield, around 1.2-1.5 ppm. Their signal will be a triplet due to coupling with the two neighboring methylene protons (n+1 rule, 2+1=3).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule:

-

Thiadiazole Ring Carbons (C₃ & C₄): These carbons are part of a double bond and are attached to electronegative nitrogen and oxygen (via the ethoxy group), causing their signals to appear significantly downfield, in the range of 150-170 ppm.[4][5]

-

Methylene Carbon (-OCH₂CH₃): The carbon of the methylene group, being directly attached to oxygen, will be found in the 60-70 ppm region.

-

Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon will be the most upfield signal, typically appearing around 14-16 ppm.

Caption: ¹H NMR connectivity and J-coupling relationships.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid interfering signals.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically π → π* transitions in conjugated systems.

For this compound, the conjugated system of the heterocyclic ring is expected to exhibit absorption maxima in the ultraviolet region.[2] The position of the maximum absorption (λmax) is sensitive to the solvent used. In ethanol, the λmax is expected in the 240-280 nm range, while in the more polar solvent acetonitrile, a shift to around 315 nm is anticipated.[4][5]

Caption: Electronic transition in UV-Vis spectroscopy.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a reference. Fill a second quartz cuvette with the sample solution. Scan the sample over a wavelength range of approximately 200-400 nm.

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) should be recorded.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

For this compound, the molecular ion peak is expected at an m/z of 206, corresponding to its molecular weight.[2] The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would likely involve the sequential loss of stable neutral fragments and radicals.

Plausible Fragmentation Pathways:

-

Loss of an Ethyl Radical: [M - C₂H₅]⁺ (m/z 177)

-

Loss of an Ethoxy Radical: [M - OC₂H₅]⁺ (m/z 161)

-

Loss of Sulfur Dioxide: [M - SO₂]⁺ (m/z 142)

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Caption: Predicted mass spectrometry fragmentation pathways.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-MS system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺ at m/z 207 or the molecular ion [M]⁺ at m/z 206, depending on the source conditions.

-

Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic analysis of this compound demonstrates the power of a multi-technique approach. While each method provides valuable data, it is the synergy between them that allows for an unambiguous and confident structural assignment. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps out the carbon-hydrogen framework, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry provides the molecular weight and fragmentation puzzle pieces. This comprehensive analytical workflow is not just a procedural necessity; it is the embodiment of scientific rigor, ensuring the integrity and reliability of data for researchers and developers in the chemical and pharmaceutical sciences.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 55904-84-2 [smolecule.com]

- 3. This compound | C6H10N2O4S | CID 11217995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 13C NMR Data for 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

Introduction: The Growing Importance of a Unique Heterocycle

To the researchers, scientists, and drug development professionals at the forefront of innovation, the precise characterization of novel molecular scaffolds is a foundational pillar of progress. Among the diverse array of heterocyclic compounds, the 1,2,5-thiadiazole 1,1-dioxide core represents a unique and increasingly important motif. Its potent electron-withdrawing nature, rigid planar structure, and capacity for diverse functionalization have made it a compelling building block in medicinal chemistry, materials science, and organic electronics.

This guide provides an in-depth exploration of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy as the primary tool for the structural elucidation and characterization of these derivatives. While ¹H NMR is often of limited use for characterizing the core ring structure due to the absence of protons, ¹³C NMR offers a direct and powerful window into the electronic environment of the carbon backbone.[1] Here, we will move beyond simple data reporting to explain the causality behind experimental choices, provide a robust and validated protocol, and interpret the spectral data in the context of molecular structure and substituent effects.

Section 1: Spectroscopic Principles for the 1,2,5-Thiadiazole 1,1-Dioxide Core

The 1,2,5-thiadiazole 1,1-dioxide ring is a five-membered heterocycle featuring two nitrogen atoms and a fully oxidized sulfur atom. This S,S-dioxide moiety is a powerful electron-withdrawing group, which profoundly influences the electronic environment of the two ring carbons (C3 and C4). This has two significant consequences for NMR spectroscopy:

-

Extreme Deshielding of Ring Carbons: The carbons within the heterocyclic ring are bonded to electronegative nitrogen atoms and are part of a π-system that is heavily polarized by the -SO₂- group. This results in a significant deshielding effect, pushing their ¹³C NMR chemical shifts to a characteristically downfield region.

-

Sensitivity to Substitution: The electronic nature of substituents at the C3 and C4 positions directly modulates the electron density of the ring carbons. This makes ¹³C NMR an exceptionally sensitive technique for probing the electronic effects of these substituents, providing critical data for structure-activity relationship (SAR) studies.

Section 2: A Validated Experimental Protocol for Acquiring High-Quality ¹³C NMR Data

Trustworthy data originates from a robust and meticulously executed protocol. The following step-by-step methodology is designed to be a self-validating system, addressing common challenges such as the poor solubility of many 1,2,5-thiadiazole 1,1-dioxide derivatives.[1]

Experimental Workflow Diagram

Caption: Standard workflow for ¹³C NMR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-25 mg of the 1,2,5-thiadiazole 1,1-dioxide derivative.

-

Transfer the sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Causality: Due to the often-low solubility of these compounds, polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or dimethylformamide-d₇ (DMF-d₇) are preferred over chloroform-d (CDCl₃).[1]

-

If the sample does not dissolve readily, sonicate the tube for 5-10 minutes. Visual inspection for suspended particles is critical for ensuring a homogeneous solution, which is essential for high-resolution spectra.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended).

-

Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Expertise: A well-shimmed magnet is paramount for obtaining sharp signals and accurate chemical shift measurements.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, including those from the solvent and any substituents, are captured.

-

Relaxation Delay (D1): Set a delay of at least 5 seconds. Causality: The C3 and C4 carbons of the thiadiazole dioxide ring are quaternary and often exhibit long spin-lattice relaxation times (T₁). An adequate relaxation delay is crucial to allow the nuclei to return to equilibrium between pulses, ensuring accurate signal integration and preventing signal attenuation, especially for quantitative measurements.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Given the low natural abundance of ¹³C (1.1%), this is a critical parameter. For a moderately concentrated sample (e.g., 20 mg in 0.6 mL), 1024 to 2048 scans may be sufficient. For more dilute or poorly soluble samples, 10,000 scans or more may be necessary.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum and apply a baseline correction.

-

Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., the center peak of the DMSO-d₆ septet at 39.52 ppm).

-

Section 3: Interpreting the ¹³C NMR Spectra of 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

Characteristic Chemical Shifts

A key diagnostic feature for this class of compounds is the chemical shift of the heterocyclic ring carbons (C3/C4). These signals consistently appear in a highly deshielded region, typically between 150–170 ppm .[1] This is significantly downfield compared to the parent, unoxidized 1,2,5-thiadiazoles, which resonate in the 130–160 ppm range.[1] This downfield shift is a direct consequence of the potent electron-withdrawing effect of the S,S-dioxide group.

Data Summary Table

The following table summarizes representative ¹³C NMR data for several 1,2,5-thiadiazole 1,1-dioxide derivatives, illustrating the influence of different substituents on the ring carbon chemical shifts.

| Derivative | Substituents (R¹, R²) | Ring Carbons (C3/C4, ppm) | Substituent Carbons (ppm) | Solvent |

| 1 | R¹=R²= Cl | ~155.0 | - | CDCl₃ |

| 2 | R¹=R²= Phenyl | 157.1 | 129.2, 129.8, 132.5 (aromatic) | DMSO-d₆ |

| 3 | R¹=R²= Methyl | 158.5 | 13.8 (CH₃) | CDCl₃ |

| 4 | R¹=Methyl, R²=Phenyl | 156.9, 159.3 | 12.1 (CH₃), 128.9, 129.5, 131.8 (aromatic) | CDCl₃ |

Note: Data is compiled and approximated from literature sources. Exact values may vary based on experimental conditions.

Section 4: Visualizing Substituent Effects on Ring Carbon Chemical Shifts

The electronic nature of the substituents at the C3 and C4 positions systematically alters the chemical shifts of the ring carbons. This relationship can be visualized to provide a predictive framework for spectral interpretation.

-

Electron-Withdrawing Groups (EWGs) like -Cl or -NO₂ further decrease the electron density at the ring carbons, causing a downfield shift (to a higher ppm value).

-

Electron-Donating Groups (EDGs) like -NH₂ or -OR increase the electron density at the ring carbons through resonance or inductive effects, causing an upfield shift (to a lower ppm value, i.e., shielding).

Substituent Influence Diagram

Caption: Effect of substituent electronics on C3/C4 chemical shifts.

Section 5: Applications in Drug Discovery and Development

For professionals in drug development, ¹³C NMR is more than a structural confirmation tool; it is a strategic asset.

-

Structural Verification: Unambiguously confirms the successful synthesis of the target scaffold and the regiochemistry of substitution.

-

Purity Assessment: Can reveal the presence of isomeric impurities or residual starting materials that may be missed by other techniques.

-

SAR Studies: By correlating changes in ¹³C chemical shifts with biological activity across a series of analogs, researchers can gain insights into the electronic requirements for potency and selectivity. A downfield shift in the ring carbons upon substitution might, for example, correlate with enhanced binding to a target protein if that region of the molecule is involved in an interaction with an electron-rich pocket.

-

Stability Analysis: Monitoring the ¹³C NMR spectrum of a compound over time under various stress conditions (e.g., pH, temperature) can identify specific sites of degradation, providing invaluable information for lead optimization.

Conclusion

The ¹³C NMR spectrum of a 1,2,5-thiadiazole 1,1-dioxide derivative is rich with information. The characteristic downfield signals of the ring carbons serve as a definitive fingerprint for the scaffold, while their precise chemical shifts offer a sensitive probe into the electronic landscape of the molecule. By employing a robust experimental protocol and understanding the principles of substituent effects, researchers can leverage ¹³C NMR to accelerate the design, synthesis, and characterization of novel compounds built upon this promising heterocyclic core.

References

Introduction: Elucidating the Vibrational Fingerprint of a Unique Heterocycle

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

This compound is a five-membered heterocyclic compound featuring a fully oxidized sulfur atom, creating a sulfonyl group integral to the ring structure.[1] Its molecular framework, combining a thiadiazole dioxide core with flexible ethoxy substituents, gives rise to a unique vibrational profile that is powerfully interrogated by infrared (IR) spectroscopy.[1][2] This technique excels at identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites specific bond stretching and bending motions.[3][4] For researchers in organic synthesis, medicinal chemistry, and materials science, a robust understanding of this compound's IR spectrum is crucial for structural verification, purity assessment, and reaction monitoring.

This guide provides a comprehensive exploration of the IR spectroscopic analysis of this compound. We will delve into the theoretical origins of its characteristic absorption bands, present a field-proven experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and provide a detailed framework for accurate spectral interpretation.

Theoretical Framework: Predicting the Vibrational Landscape

The IR spectrum of this compound is a composite of the vibrational modes of its distinct structural components: the thiadiazole dioxide ring and the two ethoxy side chains. By dissecting the molecule, we can anticipate the key absorption regions.

The Diagnostic Core: Thiadiazole Dioxide Ring Vibrations

The heterocyclic ring is the most diagnostic feature, providing sharp, intense signals that are characteristic of this class of compounds.[5][6]

-

S=O Stretching (Sulfonyl Group): The sulfone (SO₂) group is the strongest IR absorber in the molecule. The large change in dipole moment during S=O bond stretching results in two very intense and easily identifiable bands.[1]

-

C=N Stretching: The two carbon-nitrogen double bonds within the thiadiazole ring give rise to strong stretching vibrations. These are typically observed in the 1600–1550 cm⁻¹ range.[1][5][6] Their exact position is modulated by the electronic effects of the attached ethoxy and sulfonyl groups.

The Substituents: Ethoxy Group Vibrations

The ethoxy (-O-CH₂-CH₃) groups contribute several characteristic, albeit more common, vibrational bands.

-

C-H Stretching (Aliphatic): The methyl (CH₃) and methylene (CH₂) groups of the ethoxy side chains produce strong C-H stretching absorptions. These are reliably found in the region just below 3000 cm⁻¹, typically between 2960 and 2850 cm⁻¹.[7][8][9]

-

C-O Stretching (Ether Linkage): The stretching of the C-O single bonds of the ether linkages typically appears as a strong band in the fingerprint region, between 1300 and 1000 cm⁻¹.[10] This band can sometimes be complex due to coupling with other vibrations.

-

C-H Bending: Aliphatic C-H bending (scissoring, rocking) vibrations occur in the fingerprint region, primarily around 1470-1365 cm⁻¹, but are often less useful for primary identification than the more intense stretching modes.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the technique of choice for this compound due to its simplicity, speed, and lack of need for sample preparation like KBr pellets.[11][12] The protocol below ensures reproducibility and data integrity.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond or zinc selenide (ZnSe) ATR accessory.[11]

-

Sample: this compound (solid powder).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol, and lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation & Background Collection: a. Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with isopropanol and allow it to dry completely. b. Initiate the background scan. The software will collect an interferogram of the ambient environment (air, CO₂, water vapor).[13][14] This spectrum is automatically stored and will be ratioed against the sample spectrum to isolate the compound's absorptions. A clean, flat baseline at 100% transmittance should be observed.

-

Sample Application: a. Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed. b. Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal. Do not overtighten.[13]

-

Data Acquisition: a. Set the desired scan parameters. For routine characterization, the following settings are robust:

- Wavenumber Range: 4000–650 cm⁻¹

- Resolution: 4 cm⁻¹

- Number of Scans: 32–64 scans (to improve signal-to-noise ratio) b. Initiate the sample scan. The instrument collects the spectrum, ratios it against the stored background, and displays the result in either % Transmittance or Absorbance.

-

Post-Measurement Cleanup: a. Raise the pressure arm and remove the bulk of the sample powder. b. Clean the ATR crystal surface thoroughly with a solvent-dampened wipe as described in step 1a to prevent cross-contamination.

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Spectral Interpretation and Data Summary

Interpreting the spectrum involves systematically identifying the predicted bands. The region from 4000 to 1500 cm⁻¹ is known as the functional group region, while the area below 1500 cm⁻¹ is the "fingerprint region," which is more complex but unique to the molecule as a whole.[15][16]

Key Diagnostic Regions:

-

2850-3000 cm⁻¹: Look for strong, sharp peaks corresponding to the C-H stretching of the ethoxy groups.[7][8]

-

1550-1600 cm⁻¹: A strong band in this region is indicative of the C=N stretching of the thiadiazole ring.[1][5]

-

1280-1350 cm⁻¹: A very strong, sharp peak here is the asymmetric S=O stretch, a key marker for the sulfone group.[1][6]

-

1100-1170 cm⁻¹: The second very strong, sharp peak for the symmetric S=O stretch should be present here.[1][6]

-

1000-1300 cm⁻¹: A strong C-O stretching band from the ether linkages will be located in this region, potentially overlapping with other fingerprint vibrations.[10]

The following table summarizes the expected vibrational frequencies and their characteristics.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference(s) |

| 2960–2850 | C-H Stretch (Asymmetric & Symmetric) | -CH₂, -CH₃ (Ethoxy) | Strong | [7][8][9] |

| 1600–1550 | C=N Stretch | Thiadiazole Ring | Strong | [1][5][6] |

| 1350–1280 | S=O Asymmetric Stretch | Sulfone (SO₂) | Very Strong, Sharp | [1][5][6] |

| 1170–1100 | S=O Symmetric Stretch | Sulfone (SO₂) | Very Strong, Sharp | [1][5][6] |

| 1300–1000 | C-O Stretch | Ether (-C-O-C-) | Strong | [10] |

| ~1470 & ~1380 | C-H Bending | -CH₂, -CH₃ (Ethoxy) | Medium | General |

Conclusion

The infrared spectrum of this compound provides a clear and definitive structural fingerprint. The analysis is anchored by the exceptionally strong and characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group and the strong C=N stretching of the heterocyclic ring. These core absorptions, complemented by the aliphatic C-H and C-O signals from the ethoxy substituents, allow for unambiguous confirmation of the molecule's identity. The ATR-FTIR methodology presented herein offers a reliable and efficient means for acquiring high-quality spectral data, empowering researchers in drug development and chemical synthesis with a critical analytical tool.

References

- 1. Buy this compound | 55904-84-2 [smolecule.com]

- 2. This compound | C6H10N2O4S | CID 11217995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials | MDPI [mdpi.com]

- 6. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. chem.libretexts.org [chem.libretexts.org]

A Predictive Guide to the Mass Spectrometry of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

Abstract